molecular formula C8H10BrN B1267988 1-(4-Bromophenyl)-n-methylmethanamine CAS No. 699-03-6

1-(4-Bromophenyl)-n-methylmethanamine

Cat. No. B1267988
Key on ui cas rn: 699-03-6
M. Wt: 200.08 g/mol
InChI Key: URFJXIULELMVHV-UHFFFAOYSA-N
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Patent
US05455273

Procedure details

800 ml of an 8% solution of methylamine in toluene are added, whilst cooling with ice, to 100 g of 4-bromobenzaldehyde and 300 g of molecular sieve (3 Angstroms). The mixture is stirred overnight at ambient temperature, suction filtered to remove the molecular sieve and the solvent is evaporated off. The residue is dissolved in 1.4 litres of ice cold methanol and 48 g of sodium borohydride are added in batches whilst cooling with ice. Then the mixture is stirred for 30 minutes at 0° C., for one hour at 10° C. and for two hours at ambient temperature, then evaporated to dryness, the residue is taken up in ice water, acidified with half concentrated hydrochloric acid and extracted twice with ether. The ether is discarded, the aqueous phase is made alkaline with concentrated sodium hydroxide solution whilst cooling and then extracted three times with ether. The organic phase is washed with water and saturated saline solution, dried and evaporated down. 96.8 g of N-methyl-4-bromobenzylamine are obtained in the form of a colourless oil.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[Br:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1>C1(C)C=CC=CC=1>[CH3:1][NH:2][CH2:8][C:7]1[CH:10]=[CH:11][C:4]([Br:3])=[CH:5][CH:6]=1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
suction filtered
CUSTOM
Type
CUSTOM
Details
to remove the molecular sieve
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 1.4 litres of ice cold methanol
ADDITION
Type
ADDITION
Details
48 g of sodium borohydride are added in batches
TEMPERATURE
Type
TEMPERATURE
Details
whilst cooling with ice
STIRRING
Type
STIRRING
Details
Then the mixture is stirred for 30 minutes at 0° C., for one hour at 10° C. and for two hours at ambient temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether
TEMPERATURE
Type
TEMPERATURE
Details
whilst cooling
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether
WASH
Type
WASH
Details
The organic phase is washed with water and saturated saline solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CNCC1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 96.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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